molecular formula C8H14O5S B1396721 Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate CAS No. 170721-48-9

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate

Cat. No.: B1396721
CAS No.: 170721-48-9
M. Wt: 222.26 g/mol
InChI Key: SWSNDKHMSTTXPA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate involves its reactivity as an ester and a methanesulfonyloxy derivative. The ester group can undergo hydrolysis, while the methanesulfonyloxy group can participate in substitution reactions . These reactions are facilitated by the presence of suitable nucleophiles or hydrolytic agents .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[1-(methylsulfonyloxymethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-12-7(9)5-8(3-4-8)6-13-14(2,10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSNDKHMSTTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

8.45 g of crude methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (compound 14a) was dissolved in 85 ml dry dichloromethane. The pale yellow solution was cooled to 0° C. Then, 7.71 g triethylamine was added and 8.05 g methanesulfonyl chloride was added dropwise over 8 minutes. The yellow suspension was stirred at 0° C. TLC showed that after 10 minutes the reaction was completed. To the reaction mixture, 35 ml water and 20 ml dichloromethane were added. The water layer was washed with 20 ml dichloromethane. The combined organic layers were washed with 30 ml water, dried (Na2SO4) and evaporated to dryness, resulting in a yellow oil. The product was immediately used in the next step (synthesis of methyl 1-(bromomethyl)-cyclopropaneacetate).
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35 mL
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Synthesis routes and methods III

Procedure details

To a solution of methyl [1-(hydroxymethyl)cyclopropyl]acetate (1 eq.) from the previous step in DCM (0.1 M) at −40° C. was added triethylamine (3 eq.) and then methanesulfonyl chloride (1.5 eq.). The reaction was warmed to 0° C. over 1 h, and it was diluted with DCM and quenched with saturated aqueous NaHCO3. The aqueous phase was extracted with DCM. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude product was purified by flash column chromatography (SiO2, 0%→50% EtOAc in Hex) to afford the title compound appendage 3 as an oil.
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Synthesis routes and methods IV

Procedure details

To a stirred solution of (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester (600 mg, 4.16 mmol) in dichloromethane (10 mL) cooled in dry ice-acetone bath (−40° C.), was added methanesulfonyl chloride (483 μL, 6.24 mmol). The mixture was then cooled to −60° C. and triethylamine (928 μA, 6.66 mmol) was added. With stirring, the mixture was warmed up to 0° C. during 1 hr. After cooling the mixture to −15° C., cold 3 N HCl solution (0.6 mL), cold brine (2 mL), and dichloromethane (25 mL) were added in this order. The mixture was washed with cold brine (25 mL) twice, dried with MgSO4, filtered, and evaporated in vacuo to give 962 mg (quantitative) of crude (1-methanesulfonyloxymethyl-cyclopropyl)-acetic acid methyl ester as a colorless oil. This crude product was used directly in the next reaction without further purification. 1H-NMR (200 MHz, CDCl3) δ 0.62-0.72 (4H, m), 2.42 (2H, s), 3.02 (3H, s), 3.70 (3H, s), 4.17 (2H, s).
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600 mg
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10 mL
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dry ice acetone
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483 μL
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6.66 mmol
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0.6 mL
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brine
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2 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
Reactant of Route 6
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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate

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